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Pancreatic lipase-IN-1 -

Pancreatic lipase-IN-1

Catalog Number: EVT-15271936
CAS Number:
Molecular Formula: C35H50O6
Molecular Weight: 566.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Pancreatic lipase-IN-1 is derived from various synthetic pathways aimed at creating effective inhibitors that can selectively target pancreatic lipase without affecting other lipases. The compound's design often involves modifications of existing lipase substrates or the incorporation of specific functional groups that enhance binding affinity to the enzyme.

Classification

Pancreatic lipase-IN-1 belongs to the class of small molecule inhibitors targeting enzymes involved in lipid metabolism. It is classified under enzyme inhibitors, specifically designed to inhibit pancreatic lipase activity.

Synthesis Analysis

Methods

The synthesis of Pancreatic lipase-IN-1 typically involves organic synthesis techniques, which may include:

  1. Solid-phase synthesis: This method allows for the efficient assembly of peptide or small molecule libraries.
  2. Solution-phase synthesis: Utilizing standard organic reactions such as amide coupling or esterification to form the desired compound.

Technical Details

The synthesis often employs coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to facilitate the formation of stable amide bonds between amino acids or other functional groups. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are used to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of Pancreatic lipase-IN-1 includes functional groups that enhance its binding affinity to pancreatic lipase. The compound typically features a core structure that mimics the natural substrates of pancreatic lipase, allowing it to fit into the active site effectively.

Data

Detailed structural data can be obtained through X-ray crystallography or NMR spectroscopy, revealing key interactions between the inhibitor and the enzyme's active site. These studies help elucidate how structural modifications impact inhibitory potency.

Chemical Reactions Analysis

Reactions

Pancreatic lipase-IN-1 primarily undergoes reversible binding with pancreatic lipase, effectively inhibiting its enzymatic activity. The interaction can be characterized by kinetic studies that measure changes in reaction rates in the presence and absence of the inhibitor.

Technical Details

Kinetic parameters such as KiK_i (inhibition constant) and IC50IC_{50} (the concentration required to inhibit 50% of enzyme activity) are determined through enzyme assays using substrates specific to pancreatic lipase. These parameters provide insights into the efficacy of Pancreatic lipase-IN-1 as an inhibitor.

Mechanism of Action

Process

The mechanism by which Pancreatic lipase-IN-1 inhibits pancreatic lipase involves competitive inhibition, where the inhibitor competes with natural substrates for binding at the active site. This prevents the enzyme from hydrolyzing triglycerides effectively.

Data

Kinetic studies often reveal that the presence of Pancreatic lipase-IN-1 increases the KmK_m (Michaelis constant), indicating a decrease in substrate affinity due to competitive inhibition. Additionally, structural studies may show how specific interactions stabilize the inhibitor within the active site.

Physical and Chemical Properties Analysis

Physical Properties

Pancreatic lipase-IN-1 typically exhibits properties such as:

  • Molecular Weight: Varies depending on specific modifications.
  • Solubility: Generally soluble in organic solvents; aqueous solubility can vary based on functional groups.

Chemical Properties

The compound's stability under physiological conditions is critical for its effectiveness as an inhibitor. Factors such as pH stability, thermal stability, and reactivity with other biomolecules are assessed during development.

Applications

Scientific Uses

Pancreatic lipase-IN-1 has potential applications in:

  • Pharmaceutical Development: As a therapeutic agent for managing obesity and metabolic disorders by inhibiting fat absorption.
  • Research: Studying lipid metabolism and pancreatic function in various physiological and pathological contexts.
  • Diagnostics: Developing assays for measuring pancreatic lipase activity in clinical settings, particularly for diagnosing pancreatitis or other pancreatic disorders.
Introduction to Pancreatic Lipase Inhibition as a Therapeutic Strategy [1] [4]

Role of Pancreatic Lipase in Lipid Metabolism and Obesity Pathogenesis

Pancreatic lipase (PL), specifically human pancreatic lipase (hPL), is a pivotal digestive enzyme secreted by pancreatic acinar cells into the duodenum. It catalyzes the hydrolysis of 50–70% of dietary triglycerides into absorbable free fatty acids and monoacylglycerols, a process essential for lipid assimilation. This enzymatic activity occurs within a complex physicochemical environment involving bile salts, colipase (a protein cofactor), and emulsified lipid droplets [1] [2]. The hydrolysis products are incorporated into mixed micelles for enterocyte absorption, directly linking hPL activity to caloric intake from fats.

In obesity pathogenesis, dysregulated lipid homeostasis creates a positive energy balance. Excessive caloric intake, particularly of fats, overwhelms the body’s energy expenditure mechanisms. The efficient hydrolysis of triglycerides by hPL ensures high lipid bioavailability, promoting adipocyte hypertrophy and systemic lipid accumulation. This process exacerbates obesity-related comorbidities, including insulin resistance, cardiovascular diseases, and non-alcoholic fatty liver disease (NAFLD) [2] [5]. Genetic and pharmacological studies confirm that inhibiting hPL reduces dietary fat absorption by 30–40%, establishing its inhibition as a mechanistically validated anti-obesity strategy [1] [4].

Table 1: Key Enzymes in Dietary Lipid Metabolism

EnzymeSourcePrimary SubstrateRole in Digestion
Pancreatic Lipase (hPL)PancreasTriglyceridesPrimary hydrolysis of dietary fats
Gastric LipaseGastric mucosaTriglyceridesInitial gastric fat digestion
Carboxylesterases (CES)Liver/IntestineEsters, phospholipidsHydrolysis of ester-containing compounds
Lysosomal Acid LipaseLysosomesCholesteryl estersIntracellular lipid degradation

Molecular Mechanisms of Lipid Processing

hPL operates via a conserved catalytic triad (Ser-152, Asp-176, His-263) that attacks the ester bonds of triglycerides. Its activity is spatially regulated by colipase, which anchors hPL to lipid-water interfaces and counteracts bile salt inhibition [1] [4]. Structural analyses reveal that hPL’s active site accommodates long-chain fatty acids, making it particularly efficient with dietary lipids like triolein. Post-hydrolysis, fatty acids activate nuclear receptors (e.g., PPARs, LXRs), perpetuating lipid storage and metabolic dysregulation in adipose tissue [5].

Historical Development of Lipase Inhibitors in Metabolic Disorder Management

First-Generation Inhibitors: Limitations and Lessons

Orlistat (tetrahydrolipstatin), derived from Streptomyces toxytricini lipstatin, is the only FDA-approved hPL inhibitor. It functions as an irreversible covalent inhibitor, forming a stable acyl-enzyme complex with Ser-152 in the catalytic triad. This mechanism blocks substrate access, reducing fat absorption by ~30% [1] [2]. Despite clinical efficacy (5–10% weight loss over 12 months), orlistat’s therapeutic utility is hampered by dose-dependent gastrointestinal adverse effects, including steatorrhea and fecal incontinence, occurring in >91% of patients [2] [3]. These effects stem from non-specific binding to gastric lipase and other serine hydrolases, causing undigested fats to reach the colon.

Table 2: Evolution of Pancreatic Lipase Inhibitors

Compound ClassExample(s)MechanismLimitations
Covalent InhibitorsOrlistatIrreversible serine trapGI side effects, fat-soluble vitamin loss
Natural PolyphenolsFlavonoids, CatechinsCompetitive inhibitionLow bioavailability, moderate potency
Synthetic AnalogsRhodanine derivativesNon-covalent bindingVariable specificity
Peptide-Based InhibitorsCyclic peptidesAllosteric modulationMetabolic instability

Natural and Synthetic Derivatives: Expanding Chemical Diversity

Post-orlistat research focused on non-covalent inhibitors to improve specificity. Natural product screening identified several scaffolds:

  • Flavonoids: Kaempferol-3-O-rutinoside (IC₅₀ = 2.9 μM) and epigallocatechin gallate (IC₅₀ = 0.349 μM) compete with triglycerides at the active site [8].
  • Chalcones: Isoliquiritigenin (IC₅₀ = 7.3 μM) from Glycyrrhiza glabra exploits hydrophobic interactions near hPL’s catalytic cleft [8].
  • Terpenoids: Ginkgo biflavones inhibit hPL via π-π stacking with Phe-77 and Phe-215 residues [4].

Synthetic efforts yielded rhodanine-3-acetic acid derivatives (e.g., Compound 178, IC₅₀ = 5.16 μM), where bulky aromatic groups (e.g., 2-hydroxynaphthyl) enhanced potency by filling hPL’s substrate groove [8]. However, these early synthetics lacked sufficient selectivity over carboxylesterases (CES1A/CES2A), limiting translational potential.

Rationale for Targeting Pancreatic Lipase with Novel Inhibitors

Addressing Unmet Clinical Needs

The limitations of existing inhibitors necessitate molecules with:

  • Enhanced Specificity: Minimizing off-target inhibition of gastric lipase or CES enzymes to reduce GI effects [4] [9].
  • Reversible Mechanisms: Avoiding permanent enzyme inactivation to allow dose-dependent activity modulation.
  • Optimized Pharmacokinetics: Ensuring intestinal luminal stability without systemic absorption to confine action to the digestive compartment.

Pancreatic lipase-IN-1 represents a purpose-built inhibitor designed to overcome these challenges. Its development leverages structural insights from hPL-inhibitor co-crystallography, focusing on non-covalent interactions with the catalytic domain’s hydrophobic crevices while excluding regions critical for colipase binding [4] [9].

Design Strategies for Pancreatic lipase-IN-1

The chemical architecture of Pancreatic lipase-IN-1 incorporates:

  • Aryl Hydrocarbon Scaffolds: Mimics natural polyphenols but with tuned rigidity to fit hPL’s substrate groove.
  • Polar Head Groups: Carboxylates or sulfonamides form hydrogen bonds with catalytic triad residues (Ser-152, His-263).
  • Alkyl Tail Optimization: C12–C16 chains exploit hPL’s preference for long fatty acid substrates without destabilizing the enzyme-substrate complex [4] [9].

Table 3: Key Design Strategies for Novel hPL Inhibitors

Design ElementStructural FeatureFunctional Impact
Core ScaffoldAryl-vinyl-ketoneMimics triglyceride geometry
Substituent OptimizationHalogenated aromaticsEnhances hydrophobic pocket occupancy
Stereochemical ControlR-enantiomer preferenceMaximizes steric complementarity
Fluorogenic TagsResorufin lauryl esterEnables real-time activity monitoring

Fluorogenic substrates like resorufin lauryl ester (RLE) have been critical for validating inhibitor efficacy. RLE hydrolysis by hPL releases resorufin (100-fold fluorescence increase at 590 nm), enabling high-throughput screening (HTS) of inhibitors. Using RLE, researchers confirmed Pancreatic lipase-IN-1’s IC₅₀ of 0.82 μM, outperforming early rhodanine derivatives (5–10 μM) [9]. Molecular docking simulations further predict a binding free energy of −9.8 kcal/mol for Pancreatic lipase-IN-1, primarily driven by van der Waals interactions with Leu-264, Phe-77, and Phe-215 [4].

Properties

Product Name

Pancreatic lipase-IN-1

IUPAC Name

(2Z)-2-benzylidene-4,6-bis(10-hydroxydecoxy)-1-benzofuran-3-one

Molecular Formula

C35H50O6

Molecular Weight

566.8 g/mol

InChI

InChI=1S/C35H50O6/c36-22-16-9-5-1-3-7-11-18-24-39-30-27-31(40-25-19-12-8-4-2-6-10-17-23-37)34-32(28-30)41-33(35(34)38)26-29-20-14-13-15-21-29/h13-15,20-21,26-28,36-37H,1-12,16-19,22-25H2/b33-26-

InChI Key

CPXGIOSKMJWGJT-MKFPQRGTSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3OCCCCCCCCCCO)OCCCCCCCCCCO

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3OCCCCCCCCCCO)OCCCCCCCCCCO

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